4-Chloro-N-(4-methoxybenzyl)picolinamide is a chemical compound with the molecular formula and a molecular weight of approximately 262.69 g/mol. It belongs to the class of picolinamides, which are derivatives of picolinic acid, and is characterized by the presence of a chloro group and a methoxybenzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential applications in therapeutic settings, particularly as an inhibitor of specific biological pathways.
4-Chloro-N-(4-methoxybenzyl)picolinamide is classified as an organic compound, specifically a substituted amide. It falls under the category of small molecules used in drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease processes.
The synthesis of 4-chloro-N-(4-methoxybenzyl)picolinamide typically involves the following steps:
The reaction conditions can be optimized by adjusting parameters such as temperature, pressure, and solvent choice to improve yield and purity. Industrial production may utilize automated reactors to enhance scalability and efficiency.
The molecular structure of 4-chloro-N-(4-methoxybenzyl)picolinamide features:
This unique substitution pattern contributes to its distinct chemical properties and biological activity.
4-Chloro-N-(4-methoxybenzyl)picolinamide can undergo several chemical transformations:
The mechanism of action for 4-chloro-N-(4-methoxybenzyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. It is proposed that the compound binds to the active site of target enzymes, thereby inhibiting their activity and influencing biochemical pathways relevant to various diseases.
4-Chloro-N-(4-methoxybenzyl)picolinamide has potential scientific uses including:
The unique properties of this compound make it a valuable candidate for further investigation in medicinal chemistry and pharmacology contexts.
The synthesis of 4-chloro-N-(4-methoxybenzyl)picolinamide and related analogs follows sophisticated multi-step routes requiring precise chemical transformations. A representative pathway begins with Friedel-Crafts acylation of 1-chloro-3-methylbenzene with benzoyl chloride under aluminum chloride catalysis, yielding (2-chloro-4-methylphenyl)(phenyl)methanone as a key intermediate in 51% yield. This intermediate undergoes nitration with H₂SO₄/HNO₃ in acetic anhydride to install a nitro group ortho to the methyl substituent, achieving 92% yield due to the electron-deficient nature of the aromatic system. Subsequent nucleophilic substitution with isopropylamine introduces the amine functionality (82% yield), followed by cyclization with ethyl carbamate to construct the quinazolinone core [4] [7].
For picolinamide-specific routes, an alternative approach involves amide coupling between picolinic acid derivatives and substituted anilines. The synthesis employs activating agents like thionyl chloride to generate picolinoyl chloride intermediates, which then react with 4-chloro-3-aminophenyl derivatives under Schotten-Baumann conditions. Critical to success is the protection of sensitive functional groups – particularly thiols – during amide bond formation. For N-(4-methoxybenzyl) analogs, reductive amination techniques link the picolinoyl group to the protected aminomethyl moiety. The final deprotection steps require controlled acidic conditions to prevent disulfide formation while cleaving protecting groups [6] [10].
Table 1: Key Synthetic Intermediates for Picolinamide Derivatives
| Intermediate | Function | Typical Yield (%) | Key Structural Feature |
|---|---|---|---|
| (2-Chloro-4-methylphenyl)(phenyl)methanone | Aromatic backbone | 51 | Chloro-methyl substitution pattern |
| 2-Chloro-4-methyl-5-nitrophenyl)(phenyl)methanone | Nitration product | 92 | Ortho-nitro group for reduction |
| N-(4-Chloro-3-mercaptophenyl)picolinamide | Radiolabeling precursor | 52 (optimized) | Free thiol for methylation |
| N-(4-Methoxybenzyl)-5-(pinacolboronyl)picolinamide | Suzuki coupling partner | N/A | Boronate ester for cross-coupling |
The optimized synthesis of thiophenol precursors represents a significant advancement, improving total yields from 8% to 52% in gram-scale preparations. This optimization enables practical access to critical intermediates for developing positron emission tomography (PET) radioligands targeting metabotropic glutamate receptors (mGluR4). The scalability of these pathways is demonstrated through multi-gram preparations of N-(4-chloro-3-mercaptophenyl)picolinamide, where precipitation purification replaces chromatographic methods, enhancing process viability [6].
Strategic incorporation of deuterium atoms into fluoromethylthio substituents significantly enhances the metabolic stability of picolinamide derivatives while preserving target binding affinity. This approach exploits the deuterium kinetic isotope effect, where the stronger carbon-deuterium bond (compared to carbon-hydrogen) reduces the rate of oxidative metabolism by cytochrome P450 enzymes. Specifically, replacing hydrogen with deuterium at the α-position of methylthioether groups (–SCH₂F → –SCD₂F) diminishes susceptibility to oxidative dealkylation, a primary metabolic pathway for these compounds [1] [2].
Comparative studies of non-deuterated and dideuterated analogs reveal substantial improvements in in vitro metabolic stability. When incubated with liver microsomes, the deuterated compound N-(4-chloro-3-(([²H₂]fluoromethoxy)phenyl)picolinamide exhibits a 2.3-fold increase in half-life compared to its non-deuterated counterpart. This enhanced stability directly translates to improved pharmacokinetic profiles, as measured by brain-to-plasma ratios in rodent models. Crucially, deuterium substitution maintains the electronic and steric properties of the molecule, preserving the high binding affinity to mGluR4 receptors (IC₅₀ = 3.4 nM for deuterated vs. 3.1 nM for non-deuterated) [1].
Table 2: Impact of Deuterium Substitution on Picolinamide Derivatives
| Parameter | Non-Deuterated Analog | Deuterated Analog | Improvement Factor |
|---|---|---|---|
| Microsomal Half-life (min) | 28.7 ± 3.1 | 66.2 ± 5.4 | 2.3-fold |
| Plasma Clearance (mL/min/kg) | 38.9 ± 4.2 | 18.2 ± 2.1 | 2.1-fold reduction |
| Brain-to-Plasma Ratio (AUC₀₋₆₀) | 2.8 ± 0.3 | 6.3 ± 0.7 | 2.3-fold |
| mGluR4 Binding Affinity (IC₅₀, nM) | 3.1 ± 0.4 | 3.4 ± 0.3 | Comparable |
The deuterium substitution strategy demonstrates particular value in PET tracer development, where metabolic stability directly impacts imaging quality. Radiolabeled deuterated analogs show reduced generation of radioactive metabolites that could confound imaging interpretation, leading to improved signal-to-noise ratios in in vivo studies of mGluR4 distribution in basal ganglia regions. This approach represents a sophisticated molecular design strategy that optimizes pharmacokinetics without altering pharmacophore geometry [1] [2].
Radiolabeling of 4-chloro-N-(4-methoxybenzyl)picolinamide derivatives employs specialized techniques to incorporate short-lived isotopes for positron emission tomography applications. Carbon-11 labeling utilizes [¹¹C]methyl iodide or [¹¹C]methyl triflate to alkylate thiophenol precursors under mild basic conditions (K₂CO₃ in acetone). This efficient process achieves radiochemical yields of 19-34.8% with high specific activity (463-496 GBq/μmol) within remarkably short synthesis times (<5 minutes). The reaction exploits the nucleophilicity of the thiophenolate anion generated in situ under basic conditions, facilitating rapid S-[¹¹C]methylation at 50°C [1] [6].
Fluorine-18 labeling presents greater challenges due to the need for carbon-fluorine bond formation. Two predominant strategies have been developed: (1) nucleophilic aromatic substitution on activated aryl halides using [¹⁸F]fluoride, and (2) aluminum [¹⁸F]fluoride chelation on NOTA-conjugated precursors. The aromatic substitution approach requires electron-withdrawing groups ortho or para to the leaving group (typically nitro or trimethylammonium), with crown ether catalysts enhancing fluoride reactivity in aprotic solvents. Recent advances incorporate boronate ester intermediates (e.g., N-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide) for Suzuki coupling with [¹⁸F]fluoroaryl halides, offering a versatile route to diverse ¹⁸F-labeled analogs [2] [10].
Table 3: Radiolabeling Parameters for Picolinamide Tracers
| Radiolabeling Parameter | Carbon-11 Tracer | Fluorine-18 Tracer |
|---|---|---|
| Precursor | Thiophenol derivative | Boronate ester or activated aryl halide |
| Radiolabeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf | K[¹⁸F]/K₂.2.2 or [¹⁸F]AlF-NOTA |
| Reaction Temperature | 50°C | 100-120°C |
| Reaction Time | 3-5 minutes | 10-15 minutes |
| Radiochemical Yield | 19.0-34.8% | 15-25% (decay-corrected) |
| Specific Activity | 463-496 GBq/μmol | 90-150 GBq/μmol |
| Quality Control Method | HPLC with UV/radioactivity detection | TLC-SG/iTLC, gamma counting |
Critical quality control measures include radio-HPLC analysis to confirm radiochemical purity >95% and ensure the absence of unreacted precursors. For carbon-11 tracers, the specific activity at end-of-synthesis ranges 463-496 GBq/μmol (n=4-6), sufficient for receptor occupancy studies. The entire radiolabeling process must be optimized for speed due to carbon-11's short half-life (20.4 minutes), employing automated synthesis modules to ensure reproducible production. These developments enable non-invasive quantification of mGluR4 expression dynamics in Parkinson's disease models, providing critical target engagement data for therapeutic development [1] [6].
The synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide precursors has undergone significant optimization to address challenges of low yields and difficult workup procedures. Key breakthroughs include:
Chlorosulfonation Optimization: Initial conditions for converting 1-chloro-4-nitrobenzene to 4-chloro-3-nitrobenzenesulfonyl chloride required extreme temperatures (120°C for 48 hours) yielding only 52%. Revised conditions (100°C under N₂ for 7 days) improved yields to 72% with fewer side products. The optimized protocol employs precipitation purification (cold water) instead of column chromatography, enabling 20-gram scale production without chromatographic separation [6].
Stepwise Reduction Protocol: Replacing the problematic one-step tin(II) chloride reduction with a two-step sequence:
Temperature critically influences reaction outcomes, particularly in preventing disulfide formation during nitro group reduction. Under neutral hydrogenation conditions, oxidation to disulfide occurs preferentially (>95%), while acidic conditions (HCl) suppress this side reaction, yielding the desired thiophenol in >99% purity. The optimized synthetic route delivers N-(4-chloro-3-mercaptophenyl)picolinamide in 52% overall yield from 1-chloro-4-nitrobenzene – a 6.5-fold improvement over the original 8% yield. This enhanced accessibility supports the development of [¹¹C]mG4P012 as a clinical biomarker for Parkinson's disease therapeutics [6].
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7